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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

Cat. No.: B088870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
hydroxy-2-nitropyridine, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining

these spectra.

Spectroscopic Data
The spectroscopic data for 3-hydroxy-2-nitropyridine is summarized below, providing key

identifiers for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR data for 3-hydroxy-2-nitropyridine are presented below.

Table 1: ¹H NMR Spectral Data of 3-Hydroxy-2-nitropyridine[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b088870?utm_src=pdf-interest
https://www.benchchem.com/product/b088870?utm_src=pdf-body
https://www.benchchem.com/product/b088870?utm_src=pdf-body
https://www.benchchem.com/product/b088870?utm_src=pdf-body
https://www.benchchem.com/product/b088870?utm_src=pdf-body
https://www.benchchem.com/product/b088870?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_15128-82-2_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

CDCl₃ 10.22 br s - OH

8.230 dd J = 3.5, 2.1 H-6

7.683 dd J = 8.4, 3.5 H-4

7.675 dd J = 8.4, 2.1 H-5

DMSO-d₆ 11.0 br s - OH

8.016 d - H-6

7.66 t - H-4

7.63 d - H-5

Table 2: ¹³C NMR Spectral Data of 3-Hydroxy-2-nitropyridine

Solvent Chemical Shift (δ, ppm) Assignment

CDCl₃
Data not explicitly available in

the searched literature.
C-2

Data not explicitly available in

the searched literature.
C-3

Data not explicitly available in

the searched literature.
C-4

Data not explicitly available in

the searched literature.
C-5

Data not explicitly available in

the searched literature.
C-6

Note: While the availability of ¹³C NMR data is mentioned in several sources[1][2], specific

chemical shift assignments were not found in the provided search results. The expected

chemical shifts for the aromatic carbons would be in the range of 120-150 ppm[3].
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 3-hydroxy-2-nitropyridine are listed below.

Table 3: FTIR Spectral Data of 3-hydroxy-2-nitropyridine

Wavenumber (cm⁻¹) Assignment

1550-1475 Asymmetric N-O stretch of the nitro group[4]

1360-1290 Symmetric N-O stretch of the nitro group[4]

Other expected bands O-H stretch, C=C and C-N aromatic stretches

Note: Specific peak lists from experimental spectra were not available in the search results.

The provided ranges are characteristic for aromatic nitro compounds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Table 4: Mass Spectrometry Data of 3-Hydroxy-2-nitropyridine[2]

m/z Interpretation

140 Molecular ion [M]⁺

94 [M - NO₂]⁺

65 Loss of HCN from the m/z 94 fragment

39 Further fragmentation

Experimental Protocols
The following sections describe the general procedures for the synthesis and spectroscopic

analysis of 3-hydroxy-2-nitropyridine.
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Synthesis of 3-Hydroxy-2-nitropyridine
A common method for the synthesis of 3-hydroxy-2-nitropyridine involves the nitration of 3-

hydroxypyridine.[5]

Procedure:

To a solution of 3-hydroxypyridine in a suitable solvent such as ethyl acetate, add potassium

nitrate (KNO₃) and acetic anhydride.

Heat the reaction mixture with stirring.

Upon completion of the reaction, cool the mixture to room temperature and filter.

Neutralize the filtrate with a saturated sodium hydroxide solution and extract with ethyl

acetate.

The organic extracts are then dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure to yield 3-hydroxy-2-nitropyridine.

NMR Spectroscopy
Sample Preparation: A small amount of 3-hydroxy-2-nitropyridine is dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

¹H NMR Acquisition: Standard one-dimensional proton NMR spectra are acquired. Typical

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the aromatic and hydroxyl proton regions, and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of

scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR

to obtain a good signal-to-noise ratio, especially for quaternary carbons.

FTIR Spectroscopy
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Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid

sample is placed directly on the ATR crystal. For measurements using a KBr pellet, a small

amount of the sample is ground with potassium bromide and pressed into a thin pellet.

Instrumentation: A Fourier-transform infrared spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is a

common instrument for the analysis of volatile compounds like 3-hydroxy-2-nitropyridine.

GC Conditions: A suitable capillary column (e.g., HP-5ms) is used for separation. The oven

temperature is programmed to ramp from a low initial temperature to a final temperature to

ensure good separation of the analyte from any impurities. Helium is typically used as the

carrier gas.

MS Conditions: Electron ionization (EI) at 70 eV is a standard method for generating ions. The

mass analyzer is set to scan a mass range that includes the molecular ion of the target

compound (e.g., m/z 35-200).

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

characterization of 3-hydroxy-2-nitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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